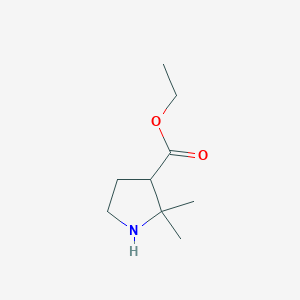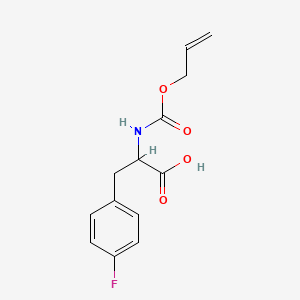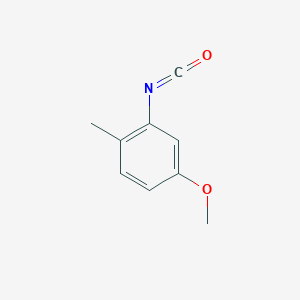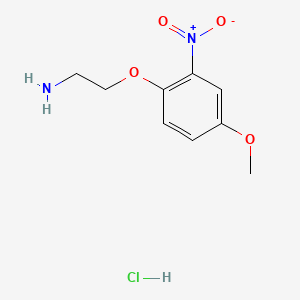![molecular formula C14H22ClNO B13512988 3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride](/img/structure/B13512988.png)
3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a phenyl group substituted with a propan-2-yloxy group and an amine group on a butenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(propan-2-yloxy)benzaldehyde with a suitable Grignard reagent to form the corresponding alcohol. This intermediate is then subjected to a dehydration reaction to yield the desired butenyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-[4-(propan-2-yloxy)phenyl]butan-1-amine: This compound is structurally similar but lacks the double bond in the butenyl chain.
1-Methyl-3-phenylpropylamine: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride is unique due to the presence of both the propan-2-yloxy group and the butenyl chain, which confer specific chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H22ClNO |
|---|---|
Poids moléculaire |
255.78 g/mol |
Nom IUPAC |
3-methyl-1-(4-propan-2-yloxyphenyl)but-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-10(2)9-14(15)12-5-7-13(8-6-12)16-11(3)4;/h5-8,11,14H,1,9,15H2,2-4H3;1H |
Clé InChI |
CGGHHYSLKWCKQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C(CC(=C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Methylamino)ethoxy]benzoic acid](/img/structure/B13512905.png)


![2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide,trifluoroaceticacid](/img/structure/B13512934.png)
![5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13512940.png)
![2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13512948.png)

![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid](/img/structure/B13512963.png)


![Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide](/img/structure/B13512982.png)
![5'-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3'-bithiophene]-4'-carboxylicacid](/img/structure/B13512985.png)
![[5-(Dimethylphosphoryl)furan-2-yl]methanamine](/img/structure/B13512995.png)

